N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring and a phenylpropyl group. Its structural complexity and potential biological activity make it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by a series of functional group transformations.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme’s activity or activate a receptor, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: is similar to other bicyclic compounds with pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(21-11-4-8-16-6-2-1-3-7-16)24-17-9-10-18(24)15-19(14-17)23-13-5-12-22-23/h1-3,5-7,12-13,17-19H,4,8-11,14-15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVQKKRSPBUHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCCCC3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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